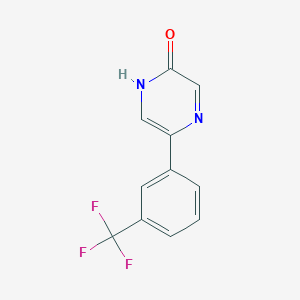
2-(Trifluoromethyl)-3-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-3-vinylpyridine is an organic compound that belongs to the class of fluorinated pyridines The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of research and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-3-vinylpyridine can be achieved through several methods. Another method includes the use of CF3SO2Na under metal-free conditions to selectively introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The vinyl and trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
2-(Trifluoromethyl)-3-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-3-vinylpyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and enzymes. The vinyl group can participate in covalent bonding with target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a vinyl group.
Trifluoromethyl ethers: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
2-(Trifluoromethyl)-3-vinylpyridine is unique due to the combination of the trifluoromethyl and vinyl groups, which impart distinct reactivity and potential applications compared to other fluorinated pyridines. This uniqueness makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H6F3N |
|---|---|
Poids moléculaire |
173.13 g/mol |
Nom IUPAC |
3-ethenyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H6F3N/c1-2-6-4-3-5-12-7(6)8(9,10)11/h2-5H,1H2 |
Clé InChI |
PLTXUKKMGKBVGY-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(N=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![7-Benzyl-4-(4-fluoro-2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961602.png)
